2-ethoxy-N-[2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide
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Overview
Description
2-ETHOXY-N~1~-[2-(2-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-N~1~-[2-(2-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves multi-step organic synthesis One common approach is the condensation of 2-naphthylamine with ethyl 2-aminobenzoate under acidic conditions to form the quinazolinone core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-N~1~-[2-(2-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed under various conditions, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinazolinones.
Scientific Research Applications
2-ETHOXY-N~1~-[2-(2-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-ETHOXY-N~1~-[2-(2-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-ETHOXY-N~1~-[2-(2-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE: shares similarities with other quinazolinone derivatives, such as:
Uniqueness
What sets 2-ETHOXY-N~1~-[2-(2-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethoxy group and the benzamide moiety enhances its ability to interact with biological targets, potentially leading to more potent and selective therapeutic effects.
Properties
Molecular Formula |
C27H23N3O3 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-ethoxy-N-(2-naphthalen-2-yl-4-oxo-1,2-dihydroquinazolin-3-yl)benzamide |
InChI |
InChI=1S/C27H23N3O3/c1-2-33-24-14-8-6-12-22(24)26(31)29-30-25(28-23-13-7-5-11-21(23)27(30)32)20-16-15-18-9-3-4-10-19(18)17-20/h3-17,25,28H,2H2,1H3,(H,29,31) |
InChI Key |
VNYQFBORJCQSIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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